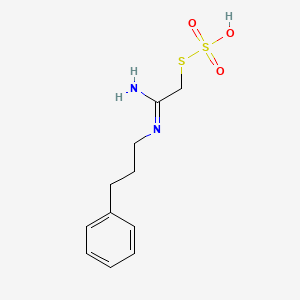

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate

Description

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate is a synthetic organosulfur compound characterized by a thiosulfate (-S-SO₃H) core linked to an imino-ethylamine backbone and a 3-phenylpropyl substituent. This structure confers unique reactivity, particularly in redox and nucleophilic substitution reactions. However, its physicochemical properties, such as solubility in polar solvents and stability under acidic conditions, remain under investigation .

Properties

CAS No. |

4153-67-7 |

|---|---|

Molecular Formula |

C11H16N2O3S2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

3-[(1-amino-2-sulfosulfanylethylidene)amino]propylbenzene |

InChI |

InChI=1S/C11H16N2O3S2/c12-11(9-17-18(14,15)16)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,13)(H,14,15,16) |

InChI Key |

SXNMJYSGSPCIKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCN=C(CSS(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of 3-phenylpropylamine with ethyl isothiocyanate, followed by the addition of hydrogen sulfide. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may yield thiols or amines.

Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of the thiosulfate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides, while reduction can yield thiols .

Scientific Research Applications

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The specific molecular targets and pathways involved may vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence (compounds 18–22) lists phenylpropyl acetate derivatives with benzamido and alkoxyphenyl groups. While these share a phenylpropyl motif with the target compound, their functional groups and core structures differ significantly. Below is a systematic comparison:

Table 1: Structural and Functional Group Comparison

| Compound Name/ID | Core Structure | Key Functional Groups | Substituents |

|---|---|---|---|

| Target Compound | Thiosulfate | -S-SO₃H, imino, 3-phenylpropylamino | Ethyl-thiosulfate, phenylpropyl |

| Evidence Compounds (18–22) | Acetate | Benzamido, alkoxyphenyl, acetate | Alkoxy (C3–C6), benzamido |

Key Differences:

Core Reactivity: The thiosulfate group in the target compound enables redox activity and sulfur transfer, unlike the acetate esters in compounds 18–22, which are prone to hydrolysis but lack redox utility . The imino group in the target compound may participate in Schiff base formation, whereas the benzamido group in evidence compounds is more stable and less reactive .

Substituent Effects: The 3-phenylpropyl chain in the target compound enhances lipophilicity compared to the shorter alkoxy chains (e.g., butoxy, hexyloxy) in compounds 18–22. This could influence membrane permeability in biological systems . Alkoxyphenyl groups in evidence compounds improve solubility in nonpolar solvents, whereas the thiosulfate group in the target compound favors aqueous environments .

Synthetic Utility :

- Compounds 18–22 are designed as prodrugs or enzyme substrates due to their hydrolyzable acetate groups. In contrast, the target compound’s thiosulfate moiety suggests utility in heavy-metal chelation or antioxidant pathways .

Research Findings:

- Stability : The target compound’s thiosulfate group is susceptible to oxidation, limiting its shelf life compared to the more stable acetate derivatives .

Biological Activity

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 306.45 g/mol

- CAS Number: 4153-67-7

- IUPAC Name: this compound

The compound is characterized by a thiosulfate group, which is known to exhibit various biological effects, particularly in redox biology.

- Antioxidant Activity:

- Cytoprotective Effects:

- Pro-Angiogenic Properties:

Table 1: Summary of Biological Activities

Case Studies

-

Endothelial Cell Studies:

- Research involving EA.hy926 cells (a human endothelial cell line) indicated that treatment with encapsulated forms of the compound significantly improved mitochondrial function and reduced ATP levels in hypoxic conditions, suggesting a metabolic switch favoring glycolysis over oxidative phosphorylation .

- Cancer Research:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves coupling thiosulfate derivatives with amine-containing precursors under controlled conditions. For example, analogous reactions use tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts . Reaction progress can be monitored via thin-layer chromatography (TLC) to track intermediate formation and confirm completion. Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Structural validation should employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm bond formation and functional groups.

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies require systematic exposure of the compound to buffered solutions (pH 3–10) and temperatures (e.g., 25°C–60°C). High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can quantify degradation products. For example, highlights the use of X-ray crystallography (in Supplementary Information) to resolve structural ambiguities, which could be adapted for stability analysis under stress conditions.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly imino (NH) and thiosulfate (S-SO₃H) groups.

- IR : Confirms N-H stretches (~3300 cm⁻¹) and S=O/S-S vibrations (500–1200 cm⁻¹).

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content).

Cross-referencing with databases (e.g., ’s structural analogs) ensures consistency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or redox environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, highlighting reactive sites (e.g., imino nitrogen, thiosulfate sulfur). Software like Gaussian or ORCA simulates transition states for proposed mechanisms (e.g., thiosulfate oxidation to sulfate). Theoretical frameworks must align with experimental data (e.g., kinetic studies) to validate predictions .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles across studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). A meta-analysis of published protocols (e.g., ’s 3-day reaction vs. shorter durations) should be conducted, followed by controlled replicate experiments. Advanced analytical techniques, such as LC-MS/MS, can detect trace byproducts not previously reported. Statistical tools (e.g., ANOVA) quantify significance of yield differences .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to hypothetical targets. For example, the phenylpropyl group’s hydrophobicity may anchor the compound in lipid-rich regions, while the thiosulfate moiety participates in hydrogen bonding. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Scaling requires optimizing catalytic asymmetric synthesis or chiral separation techniques (e.g., preparative chiral HPLC). Process analytical technology (PAT) tools, such as in-line Raman spectroscopy, monitor enantiomer ratios in real time. ’s classification of "powder and particle technology" (RDF2050107) underscores the importance of particle size control in crystallization steps to avoid racemization .

Data Analysis & Theoretical Frameworks

Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., SN2 vs. radical pathways)?

- Methodological Answer : Isotopic labeling (e.g., ³⁴S in thiosulfate) or radical trapping agents (e.g., TEMPO) can identify intermediates. Kinetic isotope effects (KIEs) or electron paramagnetic resonance (EPR) spectroscopy detect radical species. emphasizes aligning mechanistic hypotheses with overarching theoretical frameworks (e.g., Marcus theory for electron transfer) to guide experimental design .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves. Bayesian statistics or bootstrapping can address variability in biological replicates. ’s emphasis on linking research to conceptual frameworks ensures toxicity hypotheses (e.g., oxidative stress pathways) are grounded in prior biochemical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.